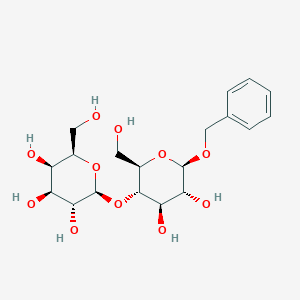

Benzyl beta-lactoside

Description

Significance of Lactose (B1674315) Analogues in Glycobiology Research

Lactose and its structural analogs are of paramount importance in glycobiology, the study of the structure, biosynthesis, and biology of saccharides. researchgate.nettargetmol.commedchemexpress.com These molecules are central to numerous biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. cymitquimica.com Lactose itself forms the core of many human milk oligosaccharides (HMOs), which play crucial roles in infant nutrition and development. mdpi.com

The study of lactose analogues allows researchers to probe the specific interactions between carbohydrates and proteins, such as lectins. researchgate.netmdpi.com Galectins, a family of β-galactoside-binding proteins, are particularly noteworthy due to their involvement in cancer and inflammation. researchgate.netmdpi.com By systematically modifying the structure of lactose, as seen in derivatives like benzyl (B1604629) β-lactoside, scientists can investigate the structural requirements for binding to these proteins and develop potential therapeutic inhibitors. researchgate.net For instance, derivatives of phenyl β-lactoside have been synthesized and tested as substrates for enzymes involved in bacterial pathogenesis, providing insights into potential antimicrobial strategies. researchgate.net Furthermore, lactose analogs are instrumental in studying the enzymatic synthesis of complex oligosaccharides and serve as acceptors in reactions catalyzed by enzymes like trans-sialidases, which are virulence factors in certain parasites. oup.com

Role of Benzyl β-Lactoside as a Foundational Glycoside in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, benzyl β-lactoside serves as a fundamental building block and a versatile intermediate for the synthesis of more complex glycans and glycoconjugates. vulcanchem.commdpi.com The benzyl group acts as a "permanent" protecting group, which is generally stable throughout a multi-step synthesis and can be removed at a later stage. rsc.org This allows for selective chemical modifications at other positions of the lactose molecule.

The synthesis of benzyl β-lactoside itself often involves the use of protecting groups to ensure the desired stereochemistry and regioselectivity. vulcanchem.com Once formed, it can be used as a glycosyl acceptor, allowing for the addition of further sugar units to create larger oligosaccharides. nih.gov For example, the preparation of allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside highlights its utility as a glycosyl acceptor for chain extension. nih.gov

Moreover, benzyl β-lactoside is a valuable substrate for studying the kinetics and specificity of various glycoside hydrolase enzymes. vulcanchem.com Understanding how these enzymes process this synthetic substrate provides crucial information about their mechanism of action. The defined structure of benzyl β-lactoside, with its β-glycosidic linkage, makes it an excellent model for investigating the conformational dynamics of disaccharides, particularly the orientation around the glycosidic bond. ox.ac.ukresearchgate.net

Table 1: Physicochemical Properties of Benzyl β-Lactoside

| Property | Value |

|---|---|

| CAS Number | 18404-72-3 |

| Molecular Formula | C19H28O11 |

| Molecular Weight | 432.42 g/mol |

| IUPAC Name | benzyl β-D-galactopyranosyl-(1->4)-β-D-gluco-hexopyranoside |

| Appearance | White crystalline solid |

| Solubility | Soluble in DCM, DMSO, EtOAc, EtOH, MeOH |

Data sourced from multiple chemical suppliers and databases. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl β Lactoside and Its Derivatives

Regioselective Glycosylation Strategies for Benzyl (B1604629) β-Lactoside Synthesis

The primary challenge in synthesizing benzyl β-lactoside lies in the selective formation of the glycosidic bond at the anomeric carbon of lactose (B1674315) with a benzyl group, ensuring the desired β-configuration. Regioselective glycosylation strategies are therefore crucial for directing the reaction to the correct hydroxyl group among the many available on the lactose molecule.

Phase-Transfer Glycosylation Approaches

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the stereoselective synthesis of aryl glycosides, including benzyl β-lactoside. mdpi.com This method typically involves a two-phase system, where a glycosyl donor in a nonpolar organic solvent reacts with a nucleophile (in this case, benzyl alcohol) in the presence of a phase-transfer catalyst. The catalyst facilitates the transfer of the reacting species between the aqueous and organic phases, enabling the glycosylation reaction to proceed. mdpi.com

One notable application of this approach is the synthesis of 4-methylumbelliferyl 6'-O-benzyl-β-D-lactoside, where phase-transfer glycosylation was employed as a key step. nih.gov While this specific example highlights the derivatization of a lactoside, the underlying principle of using PTC to achieve selective glycosylation is directly applicable to the synthesis of benzyl β-lactoside itself. The choice of glycosyl donor, catalyst, and reaction conditions are critical in controlling the stereochemical outcome, favoring the formation of the β-anomer. mdpi.com

Stereoselective Glycosylation Tactics

Achieving high stereoselectivity is paramount in the synthesis of benzyl β-lactoside to ensure the formation of the biologically relevant β-glycosidic linkage. Various tactics have been developed to control the stereochemical outcome of the glycosylation reaction.

One common strategy involves the use of a participating group at the C-2 position of the glycosyl donor. mdpi.com An acyl group, for instance, can form a transient cyclic intermediate that shields one face of the anomeric center, directing the incoming nucleophile (benzyl alcohol) to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic bond, which corresponds to the β-configuration in the case of glucose and lactose. mdpi.com

Furthermore, the choice of promoter and reaction conditions plays a significant role in stereocontrol. Promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or silver trifluoromethanesulfonate (B1224126) (AgOTf) have been shown to effectively activate thioglycoside donors, leading to high yields and stereoselectivity in glycosylation reactions. d-nb.infouga.edu The nitrile effect, where the use of solvents like acetonitrile (B52724) can influence the stereochemical outcome, is another important consideration. nih.gov For instance, in certain sialylation reactions, acetonitrile can promote the formation of the α-anomer through a transient β-nitrilium intermediate. nih.gov

Researchers have also explored the use of glycosyl donors with non-participating groups at C-2, such as benzyl ethers, to achieve 1,2-cis-glycosylation. zioc.ru However, for the synthesis of benzyl β-lactoside, which requires a 1,2-trans linkage, participating groups are generally preferred. The development of novel glycosyl donors and promoter systems continues to be an active area of research aimed at achieving even greater control over the stereoselectivity of glycosylation. researchgate.net

Hydrogenolysis of Benzylidene Acetals in Protective Group Chemistry

Protecting groups are indispensable in carbohydrate synthesis to mask reactive hydroxyl groups and enable regioselective reactions. Benzylidene acetals are commonly used to simultaneously protect the 4,6-hydroxyl groups of pyranoside rings. researchgate.netbeilstein-journals.org The regioselective cleavage of these acetals is a key step in many synthetic routes, allowing for the differential functionalization of the protected hydroxyls.

Hydrogenolysis is a widely employed method for the deprotection of benzylidene acetals. researchgate.net This reaction typically involves the use of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃), or catalytic transfer hydrogenation with reagents like triethylsilane and palladium on carbon (Pd/C). beilstein-journals.orgresearchgate.net The choice of reagent can influence the regioselectivity of the cleavage, yielding either the 4-O-benzyl or 6-O-benzyl derivative. researchgate.net

For example, the hydrogenolysis of benzyl penta-O-benzyl-4′,6′-O-benzylidene-β-lactoside with LiAlH₄-AlCl₃ has been shown to yield mainly the derivative with a free hydroxyl group at the 6'-position. researchgate.net This regioselective opening of the benzylidene acetal (B89532) provides a valuable intermediate for further synthetic modifications. The development of mild and efficient methods for the removal of benzylidene acetals under neutral conditions is an ongoing area of interest to avoid the use of harsh acidic or basic conditions that could compromise other functional groups in the molecule. beilstein-journals.org

Targeted Chemical Derivatization of Benzyl β-Lactoside

Once synthesized, benzyl β-lactoside serves as a versatile scaffold for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties and biological activities.

Synthesis of Deoxy and Acylamino Analogues

The selective replacement of hydroxyl groups with hydrogen (deoxy derivatives) or acylamino groups can have a profound impact on the biological activity of benzyl β-lactoside. These modifications are often pursued to probe the specific interactions between the carbohydrate and its biological targets, such as enzymes or lectins. researchgate.net

The synthesis of deoxy derivatives can be achieved through various methods, including the Barton-McCombie deoxygenation, which involves the conversion of a hydroxyl group into a thiocarbonyl derivative followed by radical-mediated reduction. researchgate.net For the synthesis of acylamino analogues, a common strategy involves the introduction of an azido (B1232118) group, which can then be reduced to an amine and subsequently acylated. researchgate.net

For instance, derivatives of phenyl β-lactoside, a closely related compound, have been synthesized with deoxy and acylamino functionalities at various positions on the galactose ring to study their interaction with N-acetylglucosaminyltransferase. researchgate.net The 6'-deoxy derivative of phenyl β-lactoside was found to be a more active substrate for the enzyme than the parent compound, highlighting the importance of this hydroxyl group in the enzymatic reaction. researchgate.net Similarly, the synthesis of various acylamino derivatives of 2-amino-2-deoxy-D-glucose has been reported, demonstrating the versatility of these synthetic approaches. nih.govnih.gov

Introduction of Azido and Triazole Moieties via Click Chemistry

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex carbohydrate derivatives. researchgate.netmdpi.comnih.gov This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which can serve as stable linkers to connect the carbohydrate to other molecules of interest. encyclopedia.pubresearchgate.net

To introduce a triazole moiety onto benzyl β-lactoside, the carbohydrate is first functionalized with either an azide (B81097) or an alkyne group. For example, a benzyl β-lactoside derivative can be prepared with an azide group at a specific position, such as C-6 of the glucose residue. researchgate.net This azido-functionalized lactoside can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the corresponding triazole derivative. researchgate.net

Preparation of Sulfated and Other Functionally Modified Benzyl β-Lactosides

The introduction of functional groups, such as sulfates, can significantly alter the biological activity and physicochemical properties of benzyl β-lactoside. For instance, the sulfation of a benzyl β-lactoside derivative has been achieved to create compounds that can mimic naturally occurring sulfated glycans. capes.gov.br A common strategy involves the use of a sulfur trioxide-trimethylamine complex as a mild sulfating agent. Regioselective sulfation can be achieved through the use of stannylene acetals, which temporarily protect vicinal diols, allowing for targeted modification of specific hydroxyl groups. google.com For example, regioselective sulfation of phenyl thio-β-lactoside has been studied, which can be prepared from bromolactose heptaacetate and thiophenol. google.com

One notable derivative is benzyl 3'-sulfo-beta-D-lactoside sodium salt, which incorporates a sulfate (B86663) group to improve solubility and reactivity, making it a valuable substrate for various enzymatic reactions. vulcanchem.com The synthesis of sulfated analogs of lactosamine and sialylated lactosamine derivatives often involves multi-step chemical syntheses starting from protected monosaccharide intermediates. researchgate.net

Beyond sulfation, other functional modifications are achieved through various chemical transformations that target the hydroxyl groups of the benzyl β-lactoside scaffold. vulcanchem.com These modifications can include oxidation, reduction, and substitution reactions to introduce new functionalities. vulcanchem.com For example, "click chemistry" has been employed to generate a library of triazole derivatives from benzyl β-lactoside to explore structure-activity relationships. vulcanchem.com

Chemoenzymatic Synthesis of Complex Lactoside Structures

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex oligosaccharides. This approach is particularly valuable for synthesizing human milk oligosaccharides (HMOs), which possess intricate structures. nih.govrsc.org A typical chemoenzymatic strategy begins with the chemical synthesis of a core benzyl β-lactoside acceptor. nih.gov For instance, lactose peracetate can be converted to benzyl β-lactoside, which is then selectively protected to yield a suitable acceptor for enzymatic extension. nih.gov

Enzymes such as glycosyltransferases are then employed to regioselectively and stereoselectively add further sugar units to the lactoside core. nih.gov For example, β-1,4-galactosyltransferase and α-2,6-sialyltransferase have been used to extend the core structure. nih.gov The use of tagged lactosides can simplify the monitoring of reaction progress and the purification of products. rsc.org This powerful combination of chemical and enzymatic steps allows for the efficient production of complex and biologically relevant lactoside structures that would be challenging to obtain through purely chemical methods. nih.govresearchgate.net

Synthesis of Benzyl β-Lactoside-based Glycomimetics

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They often feature modified glycosidic linkages or altered sugar rings to enhance metabolic stability or improve binding affinity to target proteins.

C-Glycoside Analogues and Their Synthetic Routes

C-glycosides, where the anomeric oxygen is replaced by a methylene (B1212753) group, are a prominent class of non-hydrolyzable glycomimetics. The synthesis of C-glycoside analogues of β-D-galactosyl threonine and hydroxylysine has been reported, demonstrating the feasibility of creating these complex structures. kb.seresearchgate.net A common synthetic route starts from a protected galactopyranolactone. Key steps often involve the addition of a Grignard reagent to the lactone, followed by reduction of the intermediate hemiacetal. kb.senih.gov The stereochemistry of the newly formed anomeric center is a critical aspect of the synthesis.

The synthesis of C-glycoside analogues often requires multi-step sequences to build the desired structure. For example, the synthesis of a C-linked isostere of beta-D-galactosylated hydroxynorvaline was achieved in eight steps from per-O-benzylated galactopyranolactone. nih.gov These synthetic efforts provide access to valuable tools for studying the biological roles of carbohydrates in a manner that is resistant to enzymatic degradation.

Other Non-Hydrolyzable Lactoside Mimetics

Beyond C-glycosides, other non-hydrolyzable mimetics have been developed. These include structures with altered inter-sugar linkages or modifications to the sugar rings themselves. The goal is to create stable analogues that can act as inhibitors or probes for carbohydrate-binding proteins. For instance, iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, represent a significant class of monosaccharide mimics. unimi.it While not directly benzyl β-lactoside derivatives, the principles of their design can be applied to create disaccharide mimetics.

The development of glycomimetics is a challenging area of research that aims to overcome the inherent liabilities of natural carbohydrates, such as poor metabolic stability and bioavailability. unimi.it

Protecting Group Strategies in Benzyl β-Lactoside Synthesis and Modification

Protecting group chemistry is fundamental to the synthesis and modification of benzyl β-lactoside. The numerous hydroxyl groups of the lactose moiety must be selectively protected and deprotected to allow for regioselective modifications. rsc.orgresearchgate.net

Commonly used "permanent" protecting groups include benzyl ethers, which are stable under a wide range of conditions but can be removed by catalytic hydrogenolysis. rsc.orgthieme-connect.de Temporary protecting groups, such as acetyl esters or silyl (B83357) ethers, can be removed under milder conditions, allowing for a stepwise modification strategy. researchgate.netwiley-vch.de

The choice of protecting groups is crucial for achieving the desired synthetic outcome. For example, the regioselective opening of benzylidene acetals can provide access to specific hydroxyl groups for further functionalization. rsc.org The inherent differences in the reactivity of the various hydroxyl groups can also be exploited for selective protection. rsc.org For instance, bulky protecting groups like trityl or silyl groups can selectively protect the sterically less hindered primary hydroxyl groups. rsc.org

A well-designed protecting group strategy is essential for the efficient synthesis of complex benzyl β-lactoside derivatives, enabling the precise installation of functional groups and the construction of elaborate glycan structures. nih.govfrontiersin.org

Enzymatic Interactions and Substrate Specificity of Benzyl β Lactoside Analogues

Hydrolytic Enzyme Substrate Properties

Benzyl (B1604629) β-lactoside is a recognized substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. vulcanchem.com The enzyme's primary function is the cleavage of the β-glycosidic bond. wikipedia.org β-galactosidase exhibits a high degree of specificity for the galactose portion of its substrates but is more permissive for the aglycone moiety, which allows it to hydrolyze a variety of galactosides, including benzyl β-lactoside. nih.gov

The enzymatic activity of β-galactosidase can be quantitatively measured using chromogenic lactose (B1674315) analogues like o-nitrophenyl-β-D-galactopyranoside (ONPG). ubc.cahpst.cz When cleaved by β-galactosidase, ONPG yields galactose and a yellow-colored o-nitrophenol, allowing for spectrophotometric quantification of enzyme activity. ubc.ca However, the presence of other substrates, such as lactose, can lead to competitive inhibition, where both substrates compete for the enzyme's active site, potentially reducing the cleavage rate of the chromogenic analogue. ubc.ca

Studies on derivatives of methyl β-lactoside have provided further insights into the substrate requirements of β-galactosidase. For instance, modifications at the 2'-position of the galactose ring, such as the introduction of a methyl or benzyl group, have been investigated to understand their impact on enzyme binding and hydrolysis. capes.gov.br The enzyme's active site involves both a "shallow" nonproductive site and a "deep" productive site, with different conformations that regulate substrate binding and catalysis. wikipedia.org

The following table summarizes the kinetic parameters of β-galactosidase with lactose and a related analogue, illustrating the enzyme's substrate affinity.

| Substrate | K_m (mM) | V_max_ (% of lactose) |

| Lactose | 30 | 100 |

| 3-O-methyl-lactose | 120 | 5 |

Data sourced from a study on the hydrolysis of lactose analogues by intestinal lactase. nih.gov

Ceramide glycanases (CGase) and endo-type glycosylceramidases (EGCase) are enzymes capable of cleaving the glycosidic linkage between the oligosaccharide and ceramide moieties of glycosphingolipids. oup.comludger.com Benzyl β-lactoside and its derivatives serve as valuable tools for probing the substrate specificity of these enzymes.

Research has shown that the substrate specificity of EGCases from microbial sources can differ from that of CGase from leeches. oup.com For instance, EGCases from Rhodococcus sp. and Corynebacterium sp. show a preference for substrates that mimic the N-acyl structure of ceramide. oup.com In contrast, leech CGase appears to be more influenced by the hydrophobicity of the aglycone group. oup.com

A key derivative, 4-methylumbelliferyl 6'-O-benzyl-β-D-lactoside (6'Bn-MU-Lac), has been synthesized and evaluated as a fluorometric substrate for CGase. nih.gov This compound proved to be a suitable substrate for routine assays of CGase activity and was resistant to exo-galactosidase. nih.gov For American leech CGase, the K_m_ value for 6'Bn-MU-Lac was determined to be 0.232 mM at pH 5. nih.gov

The table below highlights the differential hydrolytic activity of CGases from various sources towards a synthetic substrate.

| Enzyme Source | Hydrolysis of 4-methylumbelliferyl 6′-O-benzyl-β-lactoside |

| Leech CGase | Yes |

| Earthworm CGase | Yes |

| Rhodococcus sp. EGCase | No |

| Corynebacterium sp. EGCase | No |

This table illustrates the differing substrate specificities between eukaryotic CGases and prokaryotic EGCases. oup.com

Lactase-phlorizin hydrolase (LPH) is a major β-glycosidase in the intestinal microvillus membrane responsible for the hydrolysis of lactose and other β-glycosylated compounds. nih.gov The enzyme possesses two distinct catalytic sites: the lactase site, which prefers hydrophilic aglycones, and the phlorizin (B1677692) site, which favors hydrophobic aglycones like those found in glycosylceramides and aryl-β-glycosides. nih.gov

Studies using synthetic lactoside derivatives have been instrumental in characterizing the substrate specificity of LPH. nih.gov The hydrolysis of these analogues by LPH helps to delineate the structural requirements for binding and catalysis at each active site. For example, disaccharide conjugates with p-nitrophenyl aglycones have been used to assess the pH-dependent activities of LPH and sucrase-isomaltase, revealing different affinity and capacity profiles at neutral and acidic pH. researcher.life

Ceramide Glycanase (CGase) and Endo-Type Glycosylceramidases (EGCase) Substrate Specificity

Glycosyltransferase Acceptor Substrate Capabilities

Benzyl β-lactoside and its derivatives can act as acceptor substrates in reactions catalyzed by N-acetylglucosaminyltransferases (GnT). These enzymes are involved in the synthesis of complex carbohydrates by transferring an N-acetylglucosamine (GlcNAc) residue from a donor substrate, typically UDP-GlcNAc, to an acceptor. researchgate.netcdnsciencepub.com

Research on the N-acetylglucosaminyltransferase from Neisseria meningitidis has utilized various lactosyl derivatives to probe the enzyme's active site. researchgate.netslu.se This enzyme catalyzes a β-(1→3) glycosylation reaction using lactosyl derivatives as acceptors. researchgate.net Studies with deoxy and acylamino derivatives of phenyl β-lactoside revealed that modifications to the galactose ring significantly impact acceptor activity. researchgate.netslu.se For instance, the 6'-deoxy derivative of phenyl β-lactoside was found to be a more effective acceptor than the parent compound, while the 2'- and 4'-deoxy derivatives were less active. researchgate.netslu.se

The following table presents the relative activities of various lactosyl derivatives as acceptor substrates for N. meningitidis N-acetylglucosaminyltransferase.

| Acceptor Substrate (Phenyl β-lactoside derivative) | Relative Activity (%) |

| Phenyl β-lactoside (Reference) | 100 |

| 6'-deoxy | ~300 |

| 2'-deoxy | <100 |

| 4'-deoxy | <100 |

| 3'-deoxy | Inactive |

| 3'-acetamido | Inactive |

| 3'-benzamido | Inactive |

Data adapted from studies on the acceptor specificity of N. meningitidis N-acetylglucosaminyltransferase. researchgate.netslu.se

The Trypanosoma cruzi trans-sialidase (TcTS) is a key enzyme in the pathogenesis of Chagas disease, catalyzing the transfer of sialic acid from host glycoconjugates to acceptor molecules on the parasite's surface. nih.govnih.gov Benzyl β-lactoside and its analogues have been extensively studied as potential acceptor substrates and inhibitors of TcTS. nih.govbeilstein-journals.org

The enzyme's active site contains a binding site for the β-galactosyl unit of the acceptor substrate. nih.gov Research has focused on synthesizing libraries of benzyl lactoside derivatives with modifications at various positions to understand the structure-activity relationships that govern their interaction with TcTS. nih.gov For example, a library of benzyl lactosides substituted at the C-6 position of the glucose residue with triazole derivatives was synthesized using "click chemistry". nih.gov These derivatives were found to be moderate alternative substrates for TcTS, and the presence of bulky hydrophobic substituents did not significantly affect their acceptor properties. nih.gov

Molecular dynamics simulations have provided further insights into the flexibility of the TcTS acceptor site, which is primarily composed of Tyr119 and Trp312. acs.org These residues interact with incoming β-galactoside acceptors through π-CH and π-OH interactions. acs.org The ability of benzyl β-lactoside and its derivatives to serve as acceptor substrates underscores their utility in studying the catalytic mechanism of TcTS and in the design of potential inhibitors. nih.govacs.org

N-Acetylglucosaminyltransferase Reactions with Lactosyl Derivatives

Enzyme Inhibition Modalities by Benzyl β-Lactoside Derivatives

Derivatives of benzyl β-lactoside have been instrumental in probing the active sites of various enzymes, particularly glycosidases. By systematically modifying the parent structure, researchers have developed compounds that act as inhibitors, providing valuable information on enzymatic mechanisms and guiding the design of potential therapeutic agents. These derivatives primarily function by mimicking the natural substrate and interfering with the catalytic process.

Glycosidase Inhibition Mechanisms

The inhibition of glycosidases by benzyl β-lactoside derivatives often relies on exploiting the enzyme's own catalytic mechanism. Retaining β-glycosidases, a major class of these enzymes, typically operate via a two-step, double-displacement mechanism. nih.gov This process involves two key carboxylic acid residues in the active site: one acting as a nucleophile and the other as an acid/base catalyst. whiterose.ac.uk The reaction proceeds through a covalent glycosyl-enzyme intermediate, with the formation and breakdown of this intermediate involving oxocarbenium ion-like transition states. nih.govwhiterose.ac.uk

A primary strategy for designing inhibitors is to create mechanism-based inactivators that interrupt this cycle. One effective approach involves introducing an electron-withdrawing group, such as fluorine, into the sugar ring of the substrate analogue. whiterose.ac.uk For example, a lactoside derivative with a fluorine atom at the C-4′ position can act as an inhibitor. nih.gov The high electronegativity of the fluorine substituent destabilizes the positive charge of the oxocarbenium ion-like transition state, thereby slowing down the rate of catalysis. whiterose.ac.uknih.gov This makes the derivative a poor substrate and an effective inhibitor.

Other structural modifications can also confer inhibitory properties. Lactams, which are cyclic amides, are another class of structures that have been investigated as glycosidase inhibitors. researchgate.net These compounds can mimic the shape and charge of the transition state, allowing them to bind tightly to the enzyme's active site without undergoing catalysis. The conformational flexibility of these glycomimetic inhibitors is a critical factor in their ability to bind effectively and demands a thorough understanding of the enzyme's binding pocket for optimal design. researchgate.net

Structure-Activity Relationships in Enzyme Inhibition

The relationship between the chemical structure of a benzyl β-lactoside derivative and its inhibitory potency (Structure-Activity Relationship, SAR) is crucial for developing effective and specific inhibitors. Studies have revealed that even minor modifications to the glycoside can lead to significant changes in biological activity.

The aglycone moiety—the non-sugar part of the glycoside—plays a significant role. The benzyl group of benzyl β-lactoside itself is important for recognition and interaction within the enzyme's active site, often through hydrophobic interactions. vulcanchem.comscbt.com The inhibitory activity of various phenolic acids and their derivatives against enzymes like α-amylase has shown that the position and nature of substituents on an aromatic ring (e.g., hydroxyl or methoxy (B1213986) groups) strongly influence inhibitory effects, primarily by altering hydrogen bonding and hydrophobic interactions with active site residues. mdpi.comnih.gov

Modifications on the sugar rings of lactoside derivatives are particularly revealing.

C-4′ Position: A fluoro-derivative at the C-4′ position acts as an inhibitor, demonstrating that this position is critical for catalysis. nih.gov

C-6′ Position: A 6'-deoxy derivative of a lactoside was found to have a higher affinity for the enzyme than the parent compound, indicating the presence of a hydrophobic environment or pocket in the active site near this position. nih.gov This suggests that removing a hydroxyl group can sometimes enhance binding. Research involving modifications at the C-6 position of benzyl β-lactoside has been used to generate libraries of derivatives to explore SAR for potential inhibitors. vulcanchem.com

The structure of the enzyme's active site is also a key determinant of inhibitor efficacy. For instance, GH1 family β-glucosidases are significantly more tolerant to product inhibition by glucose than GH3 family enzymes. mdpi.com This difference is attributed to the architecture of their active sites; GH1 enzymes have a deep, narrow catalytic cavity, whereas GH3 enzymes possess a shallower pocket, which affects how inhibitors can bind and be accommodated. mdpi.com

Table 1: Structure-Activity Relationships of Benzyl β-Lactoside Analogues in Glycosidase Inhibition

| Modification Site | Derivative Type | Observed Effect on Enzyme Interaction | Implied Active Site Feature | Source(s) |

|---|---|---|---|---|

| Aglycone | Benzyl Group | Promotes hydrophobic interactions, enhancing binding affinity. | Hydrophobic pocket | vulcanchem.comscbt.com |

| C-4' (Galactose) | Fluoro derivative | Acts as an inhibitor by destabilizing the transition state. | Critical for catalytic process | nih.gov |

| C-6' (Galactose) | Deoxy derivative | Shows higher affinity than the parent lactoside. | Hydrophobic environment | nih.gov |

| C-6 (Glucose) | Triazole derivatives | Modifications alter physicochemical properties while retaining substrate character, guiding inhibitor design. | Accommodates substitutions | vulcanchem.com |

Mechanistic Insights into Enzyme-Substrate Complex Dynamics

Understanding the inhibition of enzymes by benzyl β-lactoside analogues requires looking beyond static structures to the dynamic interplay within the enzyme-substrate (E-S) complex. Modern computational techniques, such as molecular dynamics (MD) simulations, have provided profound insights into the conformational changes that govern catalysis and inhibition. nih.govrsc.org

Upon substrate binding, enzymes are not rigid scaffolds but undergo significant conformational adjustments. consensus.app In β-galactosidase, for example, a flexible loop moves to close over the active site after the substrate has bound. nih.gov This motion shields the reaction from the bulk solvent and correctly positions catalytic residues. MD simulations of enzyme-substrate complexes show that this folding motion can expel water molecules from the active site, creating a more favorable environment for the reaction and stabilizing the substrate's binding. rsc.org

Computational studies also highlight the intricate network of interactions that stabilize the complex. In the TEM-1 beta-lactamase, specific hydrogen bonds form between the substrate and key residues, orienting the substrate for nucleophilic attack. nih.gov The dynamics of the complex also reveal the crucial role of individual amino acid residues and even specific water molecules in the catalytic process. nih.govmit.edu These detailed mechanistic insights, derived from studying the dynamic behavior of enzyme-substrate complexes, are invaluable for understanding how substrate analogues inhibit enzyme function and for designing next-generation inhibitors. rsc.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Benzyl β-lactoside |

| Benzyl 3'-sulfo-β-D-lactoside sodium salt |

| Phenyl-β-lactoside |

| Thiophenyl-β-lactoside |

| Benzylpenicillin |

| Methyl β-lactoside |

| 2-deoxy-2-fluoroglucosides |

Molecular Recognition and Intermolecular Interactions Mediated by Benzyl β Lactoside

Lectin Binding Studies with Benzyl (B1604629) β-Lactoside Analogues

Lectins, a class of proteins that bind specifically to carbohydrates, are instrumental in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The interaction between lectins and their carbohydrate ligands is highly specific, and studies with analogues of benzyl β-lactoside have been pivotal in dissecting the molecular basis of this specificity.

Ricinus communis agglutinin (RCA), a lectin isolated from the castor bean, is known for its specificity towards β-linked galactose residues. beilstein-journals.org Benzyl β-lactoside and its derivatives have been extensively used to probe the binding site of RCA. lookchem.com The β-galactopyranoside moiety of the lactoside is the primary recognition motif for RCA and other galectins, a family of β-galactoside-binding proteins. rsc.org

The interaction of benzyl β-lactoside with lectins is a complex process governed by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The benzyl group, while providing a chromophore for spectroscopic studies, can also engage in CH–π interactions with aromatic amino acid residues in the lectin's binding site, thereby influencing the binding affinity. rsc.org

Systematic studies involving the chemical modification of benzyl β-lactoside and its analogues have been instrumental in identifying the specific hydroxyl groups that are critical for lectin binding. By selectively removing or modifying hydroxyl groups, researchers can assess their individual contributions to the binding energy.

For the interaction with Ricinus communis agglutinin (RCA-120), studies with deoxy derivatives of methyl β-lactoside have demonstrated that the hydroxyl groups at positions 3, 4, and 6 of the β-D-galactopyranose moiety are the key polar groups involved in binding. capes.gov.brresearchgate.net The hydroxyl groups at the 3'-, 4'-, and 6'-positions of lactose (B1674315) are crucial for directing the ligand into the binding subsites of galectins. rsc.org

The O-3 hydroxyl group of the glucose moiety in lactose has been identified as a main contact point with galectins. nih.gov Furthermore, the hydroxyl groups at C-3', C-4', and C-6' of benzyl β-lactoside are known to form hydrogen bonds with lectins, with their contributions to the free energy of binding being critical for specificity.

The following table summarizes the key hydroxyl groups of the lactoside moiety involved in lectin binding:

| Hydroxyl Group Position | Sugar Residue | Role in Lectin Binding |

| 3 | Galactose | Key polar group for RCA-120 binding. capes.gov.brresearchgate.net |

| 4 | Galactose | Key polar group for RCA-120 binding. capes.gov.brresearchgate.net |

| 6 | Galactose | Key polar group for RCA-120 binding. capes.gov.brresearchgate.net |

| 3' | Glucose | Main contact with galectins. nih.gov |

| 4' | Glucose | Forms hydrogen bonds with lectins. |

| 6' | Glucose | Forms hydrogen bonds with lectins. |

Interaction with Ricinus communis Agglutinin (RCA) and Other Galactose-Binding Lectins

Conformational Analysis and Molecular Dynamics in Ligand Binding

The three-dimensional structure and flexibility of benzyl β-lactoside are critical determinants of its interaction with lectins. Conformational analysis, through both experimental and computational methods, provides insights into the preferred shapes of the molecule in solution and in the bound state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the average conformation of molecules in solution. ox.ac.uk For benzyl β-lactoside, ¹H-NMR studies have been used to characterize its structure, with specific signals, such as the one at δ 4.50 ppm for the benzyl group, providing key information. NMR-based techniques, including the measurement of inter-residue nuclear Overhauser effects (NOEs) and scalar couplings, have been employed to define the average glycosidic dihedral angles of lactosides in solution. ox.ac.uk These studies have shown that in solution, lactosides often adopt a trans conformation around the glycosidic linkage. mpg.descispace.com

Computational methods, including molecular mechanics and molecular dynamics simulations, have become indispensable for studying the molecular recognition of carbohydrates. frontiersin.orgmdpi.comtaylorfrancis.com These approaches allow for the exploration of the conformational landscape of benzyl β-lactoside and the simulation of its binding to lectins at an atomic level. ox.ac.uk

Initial conformational searches for benzyl β-lactoside can be performed using molecular mechanics, generating a range of possible low-energy structures. mpg.de These structures can then be further refined using more accurate quantum mechanical methods like Density Functional Theory (DFT). mpg.deresearchgate.net Molecular dynamics simulations can provide a dynamic picture of the binding process, revealing how the ligand and protein adapt to each other. mdpi.com These computational studies have been crucial in interpreting experimental data and providing a detailed understanding of the intermolecular forces driving the recognition event. frontiersin.org

The conformation of benzyl β-lactoside is significantly influenced by the formation of inter-ring hydrogen bonds. mpg.destfc.ac.uk In the gas phase, experimental and computational studies have revealed that benzyl β-lactoside adopts a rigid, cis-oriented structure stabilized by a strong, cooperative network of hydrogen bonds that encircle the disaccharide unit. mpg.descispace.comstfc.ac.uk This network involves hydrogen bonds on both sides of the glycosidic linkage. stfc.ac.uk The glycosidic torsion angles in this gas-phase structure are approximately φH (H1-C1-O-C4′) ≈ 180° and ψH (C1-O-C4′-H4′) ≈ 0°. mpg.denih.gov

This preferred cis conformation in the isolated state is in contrast to the trans conformation often observed in solution and when bound to proteins. mpg.de The difference highlights the significant role of the environment in shaping the conformational preferences of the disaccharide. The dynamics of the glycosidic linkage, i.e., the rotation around the φ and ψ torsional angles, are a key factor in the molecule's ability to adopt different conformations and bind to various receptors. mpg.de The β(1→4) glycosidic linkage is a prevalent structural motif in many biologically important carbohydrates, and understanding its dynamics is crucial for comprehending their function. mpg.denih.gov

Computational Modeling of Molecular Recognition Events

Supramolecular Chemistry and Self-Assembly Involving Lactoside Moieties

The field of supramolecular chemistry investigates the assembly of molecular building blocks into larger, ordered structures through non-covalent interactions. mpg.detue.nl The lactoside moiety, a disaccharide composed of galactose and glucose, is a significant component in this field due to its capacity for molecular recognition and self-assembly. This is driven by a network of hydrogen bonds, chirality, and specific interactions with biological molecules like lectins. researchgate.net While benzyl β-lactoside itself provides a fundamental model for understanding the conformational properties of the β(1→4) glycosidic linkage, its structural motifs are mirrored in more complex systems designed to form elaborate supramolecular architectures. mpg.de

Detailed Research Findings

Research has demonstrated that incorporating lactoside units into various molecular frameworks leads to a range of self-assembled structures with unique properties. The inherent chirality and hydrogen-bonding capabilities of the lactose unit are often the primary drivers for the formation of these ordered systems. researchgate.net

One significant area of investigation involves the creation of multivalent systems for enhanced biological interactions. For instance, self-assembled pseudopolyrotaxanes have been developed using lactoside-displaying cyclodextrin (B1172386) (LCD) "beads" threaded onto polyviologen "strings". nih.gov In these structures, the lactoside ligands can rotate freely and move along the polymer chain, creating a flexible and adaptable multivalent display. nih.gov This mobility allows for effective binding to galectin-1 (Gal-1), a dimeric lectin involved in cancer progression and immune responses. nih.gov The resulting supramolecular assemblies efficiently precipitate Gal-1, showing a valency-corrected enhancement of up to 30-fold over native lactose in a T-cell agglutination assay. nih.gov

Another approach involves the functionalization of aromatic molecules with lactose to induce self-assembly. A D-lactose functionalized perylene (B46583) bisimide derivative was shown to construct a chiral self-assembly. researchgate.net In a mixture of DMSO and water, this molecule, PBI-Lac, undergoes aggregation driven by π-π stacking of the perylene cores and the chiral influence of the D-lactose moieties, resulting in the formation of right-handed supramolecular stacks. researchgate.net These assemblies form nanofibers with diameters of approximately 20 nm. researchgate.net Crucially, these multivalent glycoclusters demonstrated specific binding with the peanut agglutinin (PNA) lectin, which selectively recognizes terminal β-galactosyl residues, confirming the accessibility and functionality of the lactoside units on the surface of the nanostructures. researchgate.netresearchgate.net

The versatility of lactoside moieties in self-assembly is also evident in the formation of liquid crystalline phases and monolayers. Azophenyl beta-D-lactoside, a related compound, is noted for its ability to form hydrogen-bonded complexes and liquid crystalline phases, where the lactoside moiety facilitates molecular recognition. Furthermore, oligo(lactose)-based thiols have been synthesized and used to form self-assembled monolayers on gold nanoparticles, demonstrating the utility of lactosides in surface functionalization. diva-portal.org

The fundamental conformation of the lactoside unit itself provides insight into these interactions. Gas-phase studies of benzyl β-lactoside revealed a rigid structure with a distinct network of intramolecular hydrogen bonds. mpg.de The β(1→4) linkage, a common structural element in numerous biological carbohydrates, adopts a specific conformation that is crucial for its recognition and interaction profiles. mpg.de This inherent structural character underpins the directed self-assembly observed in more complex lactoside-containing molecules.

Below is a summary of representative supramolecular systems involving lactoside moieties.

| System/Molecule | Components | Self-Assembly Driving Forces | Resulting Supramolecular Structure | Observed Interactions/Properties | Reference(s) |

| Lactoside-displaying Pseudopolyrotaxanes | Lactoside-displaying cyclodextrin (LCD), Polyviologen | Host-guest interaction, Noncovalent interactions | Mobile, flexible pseudopolyrotaxanes | Enhanced binding to Galectin-1 (Gal-1) lectin, T-cell agglutination | nih.gov |

| Lactose-functionalized Perylene Bisimide (PBI-Lac) | Perylene bisimide core, D-lactose moieties | π-π stacking, Chirality of lactose, Hydrophobic effects | Right-handed helical nanofibers | Specific binding to Peanut Agglutinin (PNA) lectin | researchgate.net |

| Azophenyl beta-D-lactoside | Azophenyl group, β-D-lactosyl moiety | Hydrogen bonding | Hydrogen-bonded complexes, Liquid crystalline phases | Photoresponsive behavior, Mesomorphic properties | |

| Oligo(lactose)-based thiols | Oligo(lactose), Alkanethiol | Thiol-gold interaction | Self-assembled monolayers (SAMs) on gold surfaces | Surface functionalization, potential for creating protein-repellant surfaces | diva-portal.org |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of benzyl (B1604629) beta-lactoside in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the connectivity of atoms, the stereochemistry of the glycosidic linkage, and the preferred conformations of the pyranose rings. researchgate.netacs.org

Studies on related lactosides, such as methyl β-lactoside, have utilized 13C spin-lattice relaxation times (T1) to probe molecular motion. researchgate.net These investigations suggest that methyl β-lactoside adopts an extended conformation in solution with restricted rotation around the glycosidic bond. researchgate.net The inter-residue couplings in these studies are best explained by torsion angles of approximately φ ~ 40° and ψ ~ 15°, indicating that the solution conformation is similar to that observed in the crystalline state. researchgate.net Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are instrumental in assigning the complex proton and carbon spectra of benzyl beta-lactoside, providing a complete picture of its covalent structure. Furthermore, NOESY experiments can reveal through-space proximities between protons, offering crucial data for determining the three-dimensional arrangement of the molecule, including the orientation of the benzyl group relative to the lactose (B1674315) moiety. oup.com

| NMR Technique | Information Obtained |

| 1H NMR | Provides information on proton chemical environments and coupling constants, revealing stereochemistry. |

| 13C NMR | Details the carbon skeleton of the molecule. |

| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons, establishing connectivity within spin systems. |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and inter-residue linkages. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space interactions between protons, providing distance constraints for conformational analysis. oup.com |

| 13C T1 Relaxation | Probes molecular dynamics and rotational motion. researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of this compound, offering insights into its functional groups and hydrogen bonding networks. mdpi.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its various chemical bonds. mdpi.commpg.de

A combination of experimental IR spectroscopy and quantum chemical calculations has been used to study the intrinsic three-dimensional structures of benzyl β-lactoside in the gas phase. ox.ac.uk The vibrational signatures of OH and NH stretching modes are particularly informative as they are highly sensitive to the local hydrogen-bonded conformational environment. ox.ac.uk In the gas phase, benzyl β-lactoside adopts a cis conformation, which is different from the trans conformation observed in aqueous solution. ox.ac.uk The experimental IRID spectrum shows excellent agreement with the predicted spectrum for the global minimum energy conformation. ox.ac.uk

Key vibrational modes for this compound include:

O-H Stretching: The hydroxyl groups of the lactose moiety give rise to broad absorption bands in the region of 3200-3600 cm⁻¹, with the exact frequency and shape being sensitive to intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pyranose rings and the benzylic methylene (B1212753) group are observed in the 2850-3000 cm⁻¹ range. researchgate.net

C=C Stretching: The aromatic ring of the benzyl group exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the glycosidic linkage and the hydroxyl groups produce strong, complex bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Glycosidic Linkage Vibrations: The β(1→4) glycosidic linkage has specific vibrational modes that are sensitive to the torsional angles φ and ψ, providing a spectroscopic handle on the molecule's conformation. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| O-H Stretch | 3200-3600 | Hydrogen bonding network |

| Aromatic C-H Stretch | 3000-3100 | Presence of the benzyl group |

| Aliphatic C-H Stretch | 2850-3000 | Pyranose rings and methylene group |

| Aromatic C=C Stretch | 1450-1600 | Benzyl aromatic ring |

| C-O Stretch | 1000-1200 | Glycosidic bond and hydroxyl groups |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound, providing information on its molecular weight and elemental composition. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle transfer of the intact molecule into the gas phase, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy, enabling the confirmation of the molecular formula (C₁₉H₂₈O₁₁). nih.govscripps.edu

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide structural information. The fragmentation patterns can reveal the nature of the glycosidic linkage and the identity of the constituent monosaccharides. For instance, cleavage of the glycosidic bond is a common fragmentation pathway, leading to the formation of ions corresponding to the benzyl-glucosyl and galactosyl moieties. The addition of a benzyl ring to lactose provides a chromophore that can be ionized by resonant two-photon ionization (R2PI), allowing for mass spectrometric separation and detection. mpg.de

X-ray Diffraction (XRD) and Crystallographic Analysis of Lactoside Structures

For instance, the crystal structure of methyl β-lactoside reveals specific conformations of the pyranose rings (typically in the ⁴C₁ chair conformation) and the precise bond lengths, bond angles, and torsional angles of the glycosidic linkage. researchgate.net These studies often highlight extensive intermolecular hydrogen bonding networks that dictate the packing of the molecules in the crystal lattice. Obtaining a crystal structure of this compound would unambiguously determine the conformation of the benzyl group relative to the sugar rings and provide a benchmark for computational and solution-state NMR studies. researchgate.netresearchgate.net

Chromatographic Methods for Purification and Analysis (e.g., High-Performance Anion Exchange Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. High-performance liquid chromatography (HPLC) is widely used for assessing the purity of synthetic preparations. vulcanchem.com Due to the polar nature of the compound, reversed-phase HPLC with a water/acetonitrile (B52724) or water/methanol mobile phase is often employed.

High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a powerful method for the analysis of carbohydrates, including lactosides. ajol.info Although this compound is neutral, its derivatives can be analyzed using this technique. For example, studies on benzyl lactosides substituted at the C-6 position of the glucose residue with triazole derivatives showed that the presence of bulky hydrophobic substituents increased their retention times in HPAEC. vulcanchem.com This technique is particularly useful for separating complex mixtures of oligosaccharides and their derivatives with high resolution and sensitivity. nih.govnih.govwiley.com

Fluorometric and Chromogenic Assay Development for Enzyme Activity Monitoring

This compound can serve as a substrate for enzymes such as β-galactosidase. The cleavage of the glycosidic bond by the enzyme releases the benzyl group and lactose. While benzyl alcohol itself is not directly chromogenic or fluorogenic, derivatives of this compound can be synthesized for use in fluorometric and chromogenic assays to monitor enzyme activity. researchgate.netgoogleapis.com

In a typical chromogenic assay, a modified this compound containing a chromogenic reporter group (e.g., p-nitrophenyl) is used. nih.gov Enzymatic cleavage releases the chromophore, leading to a color change that can be quantified spectrophotometrically. science.gov Similarly, a fluorogenic substrate would release a fluorescent molecule upon enzymatic action, allowing for highly sensitive detection of enzyme activity. thermofisher.com The development of such assays is crucial for studying enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases associated with enzyme deficiencies. science.govthermofisher.com

Applications of Benzyl β Lactoside in Chemical Biology and Glycoscience Research

Development of Biochemical Probes and Reporter Substrates for Enzymatic Assays

Benzyl (B1604629) β-lactoside and its derivatives are extensively used as substrates to probe the activity of various enzymes, particularly glycosidases. The presence of the benzyl group provides a chromophore that facilitates spectroscopic detection, making it a valuable tool for enzyme kinetics and mechanism studies.

The core function of benzyl β-lactoside in this context is to act as a mimic of natural substrates for enzymes like β-galactosidase. This allows researchers to investigate enzyme kinetics and substrate specificity in a controlled manner. For instance, studies on the lipooligosaccharide sialyltransferase from Neisseria meningitidis have utilized benzyl β-lactoside to elucidate the enzyme's catalytic mechanism. vulcanchem.com These investigations revealed that benzyl β-lactoside had a significantly higher relative activity compared to other glycosides, highlighting the importance of the benzyl group in substrate recognition. vulcanchem.com

Furthermore, the modification of benzyl β-lactoside has led to the development of more specialized reporter substrates. For example, the introduction of a p-nitroanilide group creates a substrate where enzymatic cleavage releases a chromogenic product, enabling real-time monitoring of the reaction. scbt.com This approach is fundamental for high-throughput screening of enzyme inhibitors and activators. Similarly, derivatives like benzyl 3'-sulfo-beta-D-lactoside sodium salt offer enhanced solubility and reactivity, making them excellent substrates for studying glycosylation processes. vulcanchem.com

The utility of benzyl β-lactoside extends to various enzymatic assays, as demonstrated in the table below, which summarizes its application with different enzymes.

| Enzyme | Application of Benzyl β-Lactoside | Research Finding |

| β-Galactosidase | Substrate mimic to study enzyme kinetics and specificity. vulcanchem.com | Allows for controlled investigation of enzymatic activity. |

| Lipooligosaccharide sialyltransferase (N. meningitidis) | Substrate to investigate catalytic mechanism. vulcanchem.com | Exhibited significantly higher relative activity (39) compared to phenyl-β-lactoside (13) and thiophenyl-β-lactoside (7). vulcanchem.com |

| Cellobiohydrolase I (Trichoderma longibrachiatum) | Active on pNP β-lactoside, a derivative, for activity assays. | Enables quantification of enzyme activity by measuring the release of p-nitrophenol. |

| Glucuronoyl Esterase | Benzyl glucuronic acid ester, a related compound, used as a substrate. mdpi.com | Facilitates qualitative and quantitative assessment of enzyme activity through TLC and HPLC-based assays. mdpi.com |

Rational Design of Glycosidase and Glycosyltransferase Inhibitors

The development of effective and specific glycosidase and glycosyltransferase inhibitors is a significant area of research, with implications for treating a range of diseases. Benzyl β-lactoside serves as a valuable scaffold for the rational design of such inhibitors.

By modifying the structure of benzyl β-lactoside, researchers can create compounds that bind to the active site of a target enzyme without being processed, thereby inhibiting its function. For example, a study involving the synthesis of glycoconjugates with galactose, glucosaminide, or lactose (B1674315) moieties linked to various alcohols found that these compounds acted as inhibitors of β-glucosidase from almonds. researchgate.net

The design of these inhibitors often involves structure-activity relationship (SAR) studies. For instance, research on Trypanosoma cruzi trans-sialidase (TcTS) involved creating a library of benzyl lactosides with modifications at the C-6 position of the glucose residue. vulcanchem.com While these derivatives acted as moderate alternative substrates, the study provided valuable insights into how structural changes affect interactions with the enzyme, guiding the future design of more potent inhibitors. vulcanchem.com

Another approach involves the synthesis of deoxynojirimycin derivatives, which are known potent glucosidase inhibitors. By incorporating a benzyl group, researchers have developed novel N-benzyl deoxynojirimycin derivatives with enhanced inhibitory activity against α-glucosidase. nih.gov Molecular docking studies revealed that these compounds form multiple hydrogen bonds and arene-arene interactions within the enzyme's active site, explaining their increased potency. nih.gov

Synthesis of Glycoconjugates for Biological Studies

Benzyl β-lactoside is a crucial intermediate in the synthesis of complex glycoconjugates, which are molecules where carbohydrates are linked to other chemical species like proteins or lipids. These glycoconjugates play vital roles in numerous biological processes, and their synthesis is essential for studying their function.

A key application of benzyl β-lactoside in this area is in the preparation of gangliosides, a class of glycolipids found in cell membranes. For example, a derivative of benzyl β-lactoside, 2-(trimethylsilyl)ethyl 2,3,6,2',6'-penta-O-benzyl-beta-lactoside, has been used as a precursor in the stereocontrolled synthesis of ganglioside GD3. vulcanchem.com This highlights the compound's value in creating biologically relevant molecules.

The synthesis of neoglycoconjugates, which are synthetic glycoconjugates, also frequently employs benzyl β-lactoside. These molecules are used to study carbohydrate-protein interactions and can be designed to have specific properties. The ability to regioselectively modify the hydroxyl groups of benzyl β-lactoside, for instance through stannylation, allows for the controlled synthesis of various derivatives that can be further elaborated into complex glycoconjugates. nii.ac.jp

Elucidation of Enzyme Active Site Architectures

Understanding the three-dimensional structure of an enzyme's active site is fundamental to comprehending its mechanism and for the rational design of inhibitors. Benzyl β-lactoside has proven to be a valuable tool in these structural studies.

Gas-phase spectroscopic techniques, such as UV and IR ion-dip spectroscopy, have been used to study the conformation of benzyl β-lactoside in isolation. mpg.de These studies, combined with ab initio computational methods, have provided detailed information about the molecule's structure, including the orientation of the glycosidic linkage. mpg.de This information is crucial for understanding how the molecule might fit into an enzyme's active site.

While gas-phase studies provide insights into the intrinsic properties of the molecule, studies of benzyl β-lactoside and its derivatives bound to proteins provide direct information about the active site. For example, NMR spectroscopy has been used to study the binding of various ligands, including benzyl β-chitobiose (a related compound), to hevein, a carbohydrate-binding protein. oup.com These studies provide distance constraints that are used to calculate the three-dimensional structure of the protein-ligand complex, revealing key interactions within the binding site. oup.com

Tools for Exploring Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infection. Benzyl β-lactoside and its derivatives are instrumental in studying these interactions.

NMR titration experiments are a powerful method for quantifying these interactions. By monitoring changes in the NMR spectrum of a protein upon the addition of a ligand like benzyl β-lactoside, the association constant for the binding event can be determined. oup.com These studies have been used to rank the binding affinities of a variety of ligands to the carbohydrate-binding protein hevein, providing a detailed picture of its specificity. oup.com

Furthermore, modifications to the benzyl β-lactoside scaffold can be used to probe the requirements for binding. For example, the synthesis of various monomethyl ethers and deoxyhalo analogues of methyl β-lactoside has been used to map the binding site of the Ricinus communis lectins. tandfonline.com

Utility in Protein/Enzyme Labeling Technologies (e.g., SNAP-tag substrates)

In recent years, protein labeling technologies have become indispensable tools in cell biology. The SNAP-tag technology is a popular method for the site-specific labeling of proteins with fluorescent dyes and other probes. This technology relies on the reaction of a SNAP-tag fusion protein with a substrate carrying the desired label.

SNAP-tag substrates consist of a fluorophore or other reporter molecule conjugated to a guanine (B1146940) or chloropyrimidine leaving group via a benzyl linker. neb.comneb.com The SNAP-tag protein, a modified version of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase, specifically reacts with the benzylguanine (BG) portion of the substrate, forming a covalent bond and attaching the label to the protein of interest. nih.gov

The versatility of this system stems from the ability to synthesize a wide variety of BG derivatives, allowing for the labeling of SNAP-tag fusion proteins with a broad range of probes. nih.gov These can include fluorescent dyes for imaging, biotin (B1667282) for purification, or other small molecules for functional studies. The benzyl linker is a key component of these substrates, connecting the reporter molecule to the reactive BG moiety. neb.comneb.com

Emerging Research Avenues and Future Perspectives for Benzyl β Lactoside

Innovations in Stereoselective and Chemoenzymatic Synthesis

The synthesis of benzyl (B1604629) β-lactoside and its derivatives with high precision is crucial for their application in biological studies. Recent advancements have focused on achieving specific stereochemistry and regioselectivity, which are essential for the molecule's function.

Stereoselective Synthesis: Traditional chemical synthesis of glycosides like benzyl β-lactoside often results in a mixture of isomers, which can be challenging to separate. Modern stereoselective synthesis methods aim to produce a single, desired isomer. One approach involves the use of specific catalysts and protecting groups to control the orientation of the glycosidic bond. For instance, the synthesis of benzyl 2,3,6,2′,3′,4′-hexa-O-benzyl-β-lactoside has been achieved through the hydrogenolysis of benzylidene acetals, a method that allows for the selective protection of certain hydroxyl groups. vulcanchem.com Another strategy involves the use of 2-(trimethylsilyl)ethyl β-lactoside as a starting material, which can be selectively modified to introduce functional groups at specific positions, leading to the synthesis of complex structures like sialyl-lactotetraosylceramide. nih.gov These methods are critical for producing structurally well-defined compounds for research.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. This approach often uses enzymes like lipases and glycosyltransferases to achieve specific modifications that are difficult to perform through purely chemical means. For example, lipase-catalyzed regioselective acylation of benzyl β-lactoside has been used as a key step in the synthesis of human milk oligosaccharides. researchgate.net This method allows for the selective modification of the 6'-hydroxyl group of the lactose (B1674315) moiety. researchgate.net Similarly, glycosyltransferases can be used to add sugar units to the benzyl β-lactoside core in a highly specific manner. rsc.org This approach is particularly useful for building complex oligosaccharides with defined linkages. rsc.org

| Synthesis Approach | Key Features | Example Application |

| Stereoselective Chemical Synthesis | Utilizes specific catalysts and protecting groups to control stereochemistry. | Synthesis of benzyl 2,3,6,2′,3′,4′-hexa-O-benzyl-β-lactoside. vulcanchem.com |

| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions. | Lipase-catalyzed regioselective acylation for human milk oligosaccharide synthesis. researchgate.net |

| Enzymatic Glycosylation | Employs glycosyltransferases for specific sugar additions. | Building complex oligosaccharides with defined linkages. rsc.org |

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

The discovery of novel benzyl β-lactoside derivatives with enhanced or new biological activities is being accelerated by high-throughput screening (HTS) and combinatorial chemistry. pressbooks.pub These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Combinatorial Chemistry: Combinatorial chemistry is a powerful technique for generating large and diverse libraries of molecules. ijpsonline.com In the context of benzyl β-lactoside, this involves systematically modifying its structure with different chemical groups to create a wide range of derivatives. For example, a library of benzyl lactosides substituted at the C-6 position of the glucose residue with various 1,2,3-triazole derivatives has been synthesized. researchgate.net This was achieved using a "click chemistry" reaction between an azido-functionalized benzyl β-lactoside and a series of alkynes. researchgate.net These libraries can then be screened for specific biological activities, such as the inhibition of enzymes involved in disease processes. researchgate.net

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds for a specific biological activity. nih.gov For benzyl β-lactoside derivatives, HTS assays can be designed to identify compounds that, for instance, inhibit the growth of pathogens or modulate the activity of specific enzymes. Fluorescence-based assays are commonly used, where a change in fluorescence indicates a positive "hit." sjtu.edu.cn For example, a two-color screening protocol has been developed to minimize false positives in the directed evolution of glycosyltransferases, which can be used to synthesize novel glycan structures. sjtu.edu.cn

The combination of combinatorial synthesis and HTS provides a powerful platform for the discovery of new benzyl β-lactoside derivatives with potential therapeutic applications.

Application in Glycosylation Engineering and Glyco-Vaccine Development

The unique structure of benzyl β-lactoside makes it a valuable tool in the fields of glycosylation engineering and the development of glyco-vaccines.

Glycosylation Engineering: Glycosylation engineering involves modifying the carbohydrate structures (glycans) on proteins and cells to alter their function. Benzyl β-lactoside can serve as a primer or building block in the enzymatic synthesis of complex glycans. rsc.org By using engineered glycosyltransferases, specific sugar units can be added to the benzyl β-lactoside core, creating custom glycan structures. nih.gov These engineered glycans can then be used to study the role of carbohydrates in various biological processes or to produce therapeutic proteins with optimized glycosylation patterns. nih.gov For example, the lacto-N-biosidase from Bifidobacterium bifidum has been engineered to improve its efficiency in synthesizing lacto-N-tetraose, a key human milk oligosaccharide. researchgate.net

Glyco-Vaccine Development: Glyco-vaccines are a class of vaccines that use carbohydrates as antigens to elicit an immune response against pathogens or cancer cells. frontiersin.org Many pathogens have unique carbohydrate structures on their surfaces that can be targeted by the immune system. acs.org Benzyl β-lactoside and its derivatives can be used to synthesize these antigenic glycans. These synthetic glycans can then be conjugated to a carrier protein to create a glycoconjugate vaccine, which is more effective at stimulating a robust and long-lasting immune response. nih.govnih.gov This approach allows for the production of well-defined and highly pure vaccines, which is a significant advantage over traditional methods that use polysaccharides isolated from pathogens. acs.org

| Application Area | Role of Benzyl β-Lactoside | Example |

| Glycosylation Engineering | Serves as a primer for the synthesis of complex glycans. | Engineering the synthesis of human milk oligosaccharides. researchgate.net |

| Glyco-Vaccine Development | Used to synthesize antigenic glycans for vaccine formulation. nih.gov | Development of synthetic carbohydrate-based vaccines against bacterial pathogens. acs.org |

Integration with Advanced Computational Glycoscience and Artificial Intelligence in Drug Discovery

The fields of computational glycoscience and artificial intelligence (AI) are revolutionizing drug discovery, and these technologies are being applied to the study of benzyl β-lactoside and its derivatives.

Computational Glycoscience: Computational methods provide powerful tools to study the three-dimensional structures and dynamic properties of carbohydrates and their interactions with proteins. nih.gov For benzyl β-lactoside, computational modeling can predict how it and its derivatives will bind to target proteins, providing insights into the molecular basis of their biological activity. nih.gov These computational predictions can guide the design of new derivatives with improved binding affinity and specificity. windows.net For example, computational studies have been used to analyze the distances and orientations between lactose residues in bivalent lactoside inhibitors of galectins. researchgate.net

Artificial Intelligence in Drug Discovery: AI and machine learning algorithms are increasingly being used to accelerate the drug discovery process. dig.watchfarmaciajournal.com These technologies can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates. nih.gov In the context of benzyl β-lactoside, AI can be used to:

Predict the biological activities of novel derivatives before they are synthesized.

Optimize the synthesis pathways for these derivatives.

Analyze data from high-throughput screening to identify structure-activity relationships. nih.gov

The integration of computational glycoscience and AI has the potential to significantly reduce the time and cost associated with developing new drugs based on the benzyl β-lactoside scaffold. dig.watch

Exploration of New Biological Systems and Pathogen Interactions

Research into the interactions of benzyl β-lactoside and its derivatives with new biological systems and pathogens is a burgeoning area of investigation. This exploration aims to uncover novel therapeutic targets and applications.

New Biological Systems: Benzyl β-lactoside serves as a valuable probe for studying enzyme kinetics and substrate specificity in various biological systems. vulcanchem.com Its interactions with enzymes like β-galactosidase provide insights into glycoside hydrolase mechanisms. vulcanchem.com Furthermore, derivatives of benzyl β-lactoside are being used to investigate the specificity of glycosyltransferases from different organisms, which can lead to the identification of enzymes with novel activities. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing benzyl beta-lactoside, and how can purity be validated?

- Methodological Answer : Synthesis typically involves glycosylation reactions using benzyl-protected intermediates. For example, coupling benzyl imidate derivatives with lactose analogs, followed by deprotection steps (e.g., hydrogenolysis for benzyl group removal) . Purification often requires column chromatography (silica gel or HPLC), with purity validated via:

- NMR Spectroscopy : Compare ¹H/¹³C-NMR peaks to known methyl beta-lactoside derivatives (e.g., methyl 4-O-β-D-galactopyranosyl-D-glucopyranoside) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+Na]⁺ ion at m/z 669.96 for benzyl derivatives) .

- Data Table :

| Derivative | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) | Source |

|---|---|---|---|

| Methyl beta-lactoside | 3.35 (C-6') | 105.2 (C-1') | |

| This compound (predicted) | 4.50 (benzyl CH₂) | 128.5 (aromatic C) |

Q. How can researchers design binding assays to study this compound interactions with lectins?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) using lectins like Ricinus communis agglutinin (RCA120) .

- Surface Plasmon Resonance (SPR) : Immobilize lectins on a chip and monitor real-time binding kinetics (ka, kd) .

- Control Experiments : Use methyl beta-lactoside analogs to compare hydrogen-bonding contributions (e.g., C-3' and C-4' hydroxyl groups are critical donors) .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in this compound binding data under varying pH conditions?

- Methodological Answer :